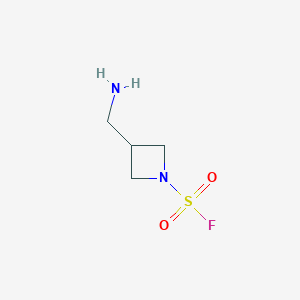![molecular formula C11H12ClFN2O2 B13559822 6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride](/img/structure/B13559822.png)
6-Fluorospiro[benzo[D][1,3]oxazine-4,3'-pyrrolidin]-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride is a synthetic compound known for its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride typically involves a multi-step process. One common method includes the cyclization of a suitable precursor under controlled conditions. The reaction often requires the use of specific catalysts and solvents to achieve the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes scaling up the reaction conditions and employing advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs.
Aplicaciones Científicas De Investigación
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-fluoro-2’,5’-dioxo-2,3-dihydrospiro[chromene-4,4’-imidazolidine]-2-carboxamide
- 6’-fluoro-2’-oxo-1’,2’-dihydrospiro[azetidine-3,4’-[3,1]benzoxazine]-1-carboxamide
Uniqueness
6-fluoro-1,2-dihydrospiro[3,1-benzoxazine-4,3’-pyrrolidine]-2-one hydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for selective interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C11H12ClFN2O2 |
|---|---|
Peso molecular |
258.67 g/mol |
Nombre IUPAC |
6-fluorospiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride |
InChI |
InChI=1S/C11H11FN2O2.ClH/c12-7-1-2-9-8(5-7)11(3-4-13-6-11)16-10(15)14-9;/h1-2,5,13H,3-4,6H2,(H,14,15);1H |
Clave InChI |
CPIHLNOMVNXSKU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC12C3=C(C=CC(=C3)F)NC(=O)O2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[(5-Chloropyridin-2-yl)amino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13559747.png)
![tert-butyl N-[1-(2-bromoacetyl)cyclobutyl]carbamate](/img/structure/B13559748.png)



![3-[(difluoromethyl)sulfanyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B13559765.png)







![potassium5-fluoro-2-[1-(2-fluorophenyl)-1H-pyrazole-4-sulfonamido]benzoate](/img/structure/B13559788.png)
